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Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, with a
dynamic pipeline of therapeutic candidates vying to be the first to market. This guide provides a
comparative analysis of investigational drugs for NASH, with a special focus on the emerging
class of 173-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, alongside other key
therapeutic classes in late-stage clinical development. The data presented herein is collated
from publicly available clinical trial results and scientific publications.

HSD17B13 Inhibitors: A Novel Approach

Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13
gene are associated with a reduced risk of progression from simple steatosis to NASH,
cirrhosis, and hepatocellular carcinoma. This has propelled the development of HSD17B13
inhibitors as a promising therapeutic strategy. These agents aim to phenocopy the protective
genetic variants by inhibiting the enzymatic activity of HSD17B13, which is believed to be
involved in hepatic lipid metabolism and inflammation.

Currently, HSD17B13 inhibitors are in early-stage clinical development. As such, direct head-to-
head comparative efficacy data with late-stage candidates is not yet available. This guide will
first present the available data on HSD17B13 inhibitors and then provide a comparative
overview of other NASH drug candidates with more mature clinical data.

Featured HSD17B13 Inhibitor: INI-822
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INI-822, developed by Inipharm, is a first-in-class, orally-delivered small molecule inhibitor of
HSD17B13. It is currently in Phase 1 clinical trials.[1][2][3] Preclinical data has shown that INI-
822 potently and selectively inhibits HSD17B13.[1] In animal models, treatment with INI-822
led to improvements in markers of liver homeostasis, including a reduction in liver
transaminases.[1] Furthermore, in a human liver-on-a-chip model of NASH, INI-822
demonstrated anti-fibrotic effects.[2][4]

Other HSD17B13 inhibitors in development include RNA interference (RNAI) therapeutics, such
as ALN-HSD (Alnylam and Regeneron) and ARO-HSD (Arrowhead Pharmaceuticals), which
aim to reduce the expression of the HSD17B13 protein. Phase 1 data for ALN-HSD has shown
a dose-dependent reduction in HSD17B13 mRNA in the liver.[5]

Comparative Analysis of Late-Stage NASH Drug
Candidates

The following tables summarize the quantitative data from key clinical trials of prominent NASH
drug candidates, categorized by their mechanism of action. It is important to note that these
trials were not conducted head-to-head, and direct comparisons should be made with caution
due to differences in study populations, trial designs, and endpoint definitions.

Thyroid Hormone Receptor- (THR-3) Agonist
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Drug

Compan
Candidate pany

Trial (Phase)

Key Efficacy
Endpoints (vs.
Placebo)

Key
Safety/Tolerabi
lity Findings

) Madrigal
Resmetirom _
Pharmaceuticals

NASH
Resolution (no

worsening of

fibrosis): - 25.9%

(80mg) vs. 9.7%
(p<0.001)[6] -
29.9% (100mg)
vS. 9.7%
(p<0.001)[6]
Fibrosis
Improvement =1
stage (no
worsening of
NASH): - 24.2%
(80mg) vs.
14.2% (p<0.001)
[6] - 25.9%
(100mg) vs.
14.2% (p<0.001)
[6] LDL-C
Reduction (at
week 24): -
-13.6% (80mg)
vs. 0.1%
(p<0.001)[6] -
-16.3% (100mg)
vs. 0.1%
(p<0.001)[6]

MAESTRO-
NASH (Phase 3)

Generally well-
tolerated. Most
common adverse
events were mild
to moderate,
transient
diarrhea and

nausea.[6][7]

Farnesoid X Receptor (FXR) Agonist
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Drug Key Efficacy Key
. Company Trial (Phase) Endpoints (vs.  Safety/Tolerabi

Candidate . oo
Placebo) lity Findings
Fibrosis
Improvement =1 Pruritus was the
stage (no most common
worsening of adverse event.[9]
NASH) at Month Increases in LDL
18: - 22.4% cholesterol were

Obeticholic Acid Intercept REGENERATE (25mg) vs. 9.6% also observed.

(OCA) Pharmaceuticals  (Phase 3) (p<0.0001)[8][9] The FDA has not

NASH
Resolution (no
worsening of
fibrosis): - Not
statistically

significant[8]

approved OCA
for NASH due to
an unfavorable
risk-benefit
profile.[10]

Peroxisome Proliferator-Activated Receptor (PPAR)

Agonists
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Key Efficacy Key

Dru
g_ Company Trial (Phase) Endpoints (vs.  Safety/Tolerabi
Candidate . oo
Placebo) lity Findings
SAF Score
Decrease =2
points (no
worsening of
fibrosis): - 49%
(1200mg) vs.
27% (p=0.004)
[11][12] NASH
) Generally well-
Resolution (no
] tolerated.
worsening of
_ _ Adverse events
fibrosis): - )
N ) o included
Lanifibranor Inventiva NATIVE (Phase Statistically )
o diarrhea,
(pan-PPAR) Pharma 2b) significant at
nausea,
both 800mg and )
peripheral
1200mg
edema, and
doses[11] ) )
] ) weight gain.[13]
Fibrosis

Improvement =1
stage (no
worsening of
NASH): -
Statistically
significant at
1200mg dose[11]

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist
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5 Key Efficacy Key
ru
< . Company Trial (Phase) Endpoints (vs.  Safety/Tolerabi

Candidate ] o
Placebo) lity Findings
NASH
Resolution (no
worsening of
fibrosis): - 59%
(0.4mg) vs. 17% Gastrointestinal
(p<0.001)[14][15] side effects

] ) Fibrosis (nausea,
Semaglutide Novo Nordisk Phase 2

Improvement =1
stage (no
worsening of
NASH): - Not
statistically
significant (43%
vs. 33%)[15][16]

constipation,
vomiting) were

common.[16]

Fibroblast Growth Factor 21 (FGF21) Analogs
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Drug

Compan
Candidate pany

Trial (Phase)

Key Efficacy
Endpoints (vs.
Placebo)

Key
Safety/Tolerabi
lity Findings

Pegozafermin 89hio

ENLIVEN (Phase
2b)

Fibrosis
Improvement =1
stage (no
worsening of
NASH): - 26%
(30mg weekly)
vs. T%[17] - 27%
(44mg every 2
weeks) vs. 7%
[17] NASH
Resolution (no
worsening of
fibrosis): - 23%
(30mg weekly)
vs. 2%[17] - 26%
(44mg every 2
weeks) vs. 2%
[17]

Generally well-
tolerated. Most
common adverse
events were
diarrhea and

nausea.[17]

Akero

Therapeutics

Efruxifermin

BALANCED
(Phase 2a)

Fibrosis
Improvement 21
stage (no
worsening of
NASH) at 16
weeks: - 48% (all
EFX-treated
patients) NASH
Resolution (no
worsening of
fibrosis) at 16
weeks: - 48% (all
EFX-treated

patients)

Most common

adverse events
were grade 1-2
gastrointestinal

events.[18]
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Stearoyl-CoA Desaturase 1 (SCD1) Modulator

5 Key Efficacy Key
ru
g- Company Trial (Phase) Endpoints (vs.  Safety/Tolerabi
Candidate ] oo
Placebo) lity Findings
NASH
Resolution (no
worsening of
fibrosis): - 16.7%
(600mg) vs. 5%
Galmed ARREST (Phase  [19][20] Fibrosis Safe and well-
Aramchol ]
Pharmaceuticals  2b) Improvement =1 tolerated.[19]

stage (no
worsening of
NASH): - 29.5%
(600mg) vs.
17.5%[19][20]

Galectin-3 Inhibitor

5 Key Efficacy Key
ru
g- Company Trial (Phase) Endpoints (vs.  Safety/Tolerabi
Candidate S
Placebo) lity Findings
Safe but did not
Prevention of significantly
new varices improve fibrosis
) Galectin NAVIGATE (primary or hepatic
Belapectin ) )
Therapeutics (Phase 2b/3) endpoint): - Not venous pressure
statistically gradientin a
significant[21] prior phase 2b

study.[22]

Experimental Protocols

While detailed, step-by-step protocols for these proprietary clinical trials are not publicly

available, the general methodologies for key assessments are outlined below.
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Liver Biopsy and Histological Assessment: Liver biopsies are the gold standard for diagnosing
and staging NASH and fibrosis. The general procedure involves:

» Biopsy Collection: A liver biopsy is obtained at baseline and at the end of treatment (typically
after 52 to 72 weeks).

» Tissue Processing: The tissue is fixed, embedded in paraffin, and sectioned.

e Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphology and
with a collagen-specific stain like Masson's trichrome or Sirius red for fibrosis assessment.

» Histological Scoring: Pathologists, often blinded to treatment allocation, evaluate the
biopsies using standardized scoring systems. The most common is the NAFLD Activity Score
(NAS), which is a composite score of steatosis (0-3), lobular inflammation (0-3), and
hepatocellular ballooning (0-2). A NAS of >4 is often required for trial inclusion. Fibrosis is
staged on a scale of FO (no fibrosis) to F4 (cirrhosis).

o Primary Histological Endpoints: The two main endpoints accepted by regulatory agencies for
conditional approval are:

o NASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no

worsening of fibrosis.

o Fibrosis Improvement: A decrease of at least one fibrosis stage with no worsening of
NASH.

Non-Invasive Tests (NITs): A variety of non-invasive markers are used to assess liver health
and response to treatment. These include:

e Imaging:

o Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): To quantify the
amount of fat in the liver.

o Transient Elastography (FibroScan®): To measure liver stiffness as an indicator of fibrosis.

o Blood-based Biomarkers:
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o Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

are markers of liver injury.

o Markers of Fibrosis: Such as the Fibrosis-4 (FIB-4) index, Enhanced Liver Fibrosis (ELF)

score, and Pro-C3.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental design, the following diagrams

have been generated.
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Click to download full resolution via product page

Caption: Proposed mechanism of HSD17B13 and its inhibition by INI-822 in hepatocytes.
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Screening & Enrollment

Patient Screening
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(e.g., Biopsy-confirmed NASH, Fibrosis Stage F2-F3, NAS >= 4)

Baseline Assessments
(Liver Biopsy, MRI-PDFF, Blood Biomarkers)

Randomization

Treatment Phase

Investigational Drug

(e.g., INI-822) Placebo Control

Ongoing Safety and Tolerability Monitoring

Endpoint Assessmpnt

End of Treatment Biopsy
(e.g., Week 52 or 72)
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Caption: A generalized workflow for a placebo-controlled NASH clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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